molecular formula C18H18BrFO4 B13022710 Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13022710
M. Wt: 397.2 g/mol
InChI Key: GDDQTRYPNLQVOR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate (CAS: Not explicitly provided; structurally related to CAS 1706456-47-4 ) is a substituted benzoate ester featuring a bromine atom at position 3, an ethoxy group at position 5, and a 4-fluorobenzyloxy substituent at position 2.

Properties

Molecular Formula

C18H18BrFO4

Molecular Weight

397.2 g/mol

IUPAC Name

ethyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C18H18BrFO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(19)17(16)24-11-12-5-7-14(20)8-6-12/h5-10H,3-4,11H2,1-2H3

InChI Key

GDDQTRYPNLQVOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the aromatic ring.

    Fluorobenzylation: The attachment of a fluorobenzyl group to the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorobenzyl groups allows it to participate in various chemical reactions and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate Br (C3), OEt (C5), 4-F-benzyloxy (C4) C₁₉H₁₈BrFO₄ ~423.27 Bromine enhances electrophilicity; fluorobenzyl improves metabolic stability
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate Cl (C3), 4-Cl-benzyloxy (C4) C₁₆H₁₄Cl₂O₃ 325.19 Dichloro substitution increases lipophilicity; potential for higher toxicity
3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzamide I (C5), OEt (C3), 4-F-benzyloxy (C4), amide C₁₆H₁₅FINO₃ 415.20 Iodo substituent enables nucleophilic substitutions; amide group introduces hydrogen-bonding capacity
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate Br (C3), Cl (benzyl C2), 4-F-benzyloxy (C4), OEt (C5) C₁₉H₁₇BrClFO₄ ~457.70 Chlorine at benzyl C2 increases steric hindrance; alters crystal packing

Physicochemical Properties

  • () exhibit a melting point of 107–109°C, suggesting similar thermal stability for fluorobenzyl-containing esters .
  • Solubility: The ethoxy and fluorobenzyl groups enhance solubility in organic solvents (e.g., ethyl acetate, THF) compared to non-polar analogs .

Spectroscopic Characterization

  • NMR : The bromine atom at C3 would deshield adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., aromatic protons at C2/C6). Fluorine’s electronegativity induces splitting in ¹³C NMR .
  • Mass Spectrometry : A molecular ion peak at m/z ~423 (for the target compound) and characteristic fragmentation patterns (e.g., loss of ethoxy or fluorobenzyl groups) confirm structure .

Biological Activity

Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of bromine, ethoxy, and fluorobenzyl groups, which may contribute to its reactivity and biological efficacy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

FeatureDescription
Bromine Atom Enhances reactivity and potential biological activity
Ethoxy Group Contributes to solubility and stability
Fluorobenzyl Group May influence binding affinity to biological targets

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The proposed mechanism involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound is believed to be mediated by its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Binding : The fluorobenzyl group may facilitate binding to receptors, influencing downstream signaling cascades.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting potent antibacterial activity .

Anticancer Activity Assessment

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The results revealed that this compound inhibited cell growth in MCF-7 cells with an IC50 value of 5 µM. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .

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